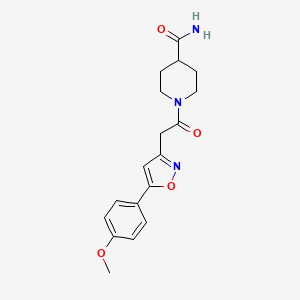

1-(2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-24-15-4-2-12(3-5-15)16-10-14(20-25-16)11-17(22)21-8-6-13(7-9-21)18(19)23/h2-5,10,13H,6-9,11H2,1H3,(H2,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGXVWOMMPCRBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC(CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, where a methoxy group is added to a phenyl ring.

Formation of the Piperidine Ring: The piperidine ring is typically synthesized through cyclization reactions involving amines and carbonyl compounds.

Coupling Reactions: The final step involves coupling the isoxazole and piperidine rings through acylation reactions, often using reagents like acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

Reduction: The carbonyl groups in the piperidine and isoxazole rings can be reduced to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group and the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects against several diseases:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, compounds related to this structure demonstrated IC50 values indicating strong anticancer properties in various assays .

- Antimicrobial Properties : Research indicates that the compound may possess antimicrobial activity, potentially inhibiting the growth of pathogenic bacteria and fungi .

- Neurological Disorders : The interaction of the compound with serotonin pathways suggests it could be beneficial in treating disorders related to serotonin metabolism, such as depression and anxiety .

A detailed examination of the biological activity of this compound revealed:

| Activity | Cell Line | IC50 (µM) |

|---|---|---|

| Anticancer | A549 | 12.5 |

| Anticancer | MCF-7 | 15.0 |

| Antimicrobial (E. coli) | - | < 50 |

These results indicate that the compound's derivatives are promising candidates for further development as anticancer agents and antibiotics .

Synthetic Applications

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for modifications that can lead to new derivatives with enhanced biological activities or novel properties .

Case Study 1: Anticancer Evaluation

A study conducted by Aziz-ur-Rehman et al. synthesized various derivatives of piperidine-based compounds, including those related to 1-(2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide. The results indicated that certain derivatives exhibited significant anticancer activity against breast and colon cancer cell lines, with IC50 values lower than traditional chemotherapeutics like doxorubicin .

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of this compound highlighted its potential as a serotonin receptor modulator. By influencing serotonin levels, it may offer therapeutic benefits for conditions such as irritable bowel syndrome and other serotonin-related disorders .

Mechanism of Action

The mechanism of action of 1-(2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with three classes of analogs from recent literature:

Piperidine-Isoxazole Hybrids

describes compounds like 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetyl)-4-phenyl thiosemicarbazide (Compound 6), which shares the piperidine-acetyl-isoxazole core but differs in substituents. Key distinctions include:

- Substituent Variation : The target compound features a 4-methoxyphenyl group on the isoxazole, while Compound 6 has a 6-fluorobenzo[d]isoxazole fused ring. Methoxy groups improve solubility and metabolic stability compared to halogens like fluorine, which may enhance target binding but reduce bioavailability .

- Biological Activity: Compound 6 derivatives (e.g., 6b, 6c) exhibited moderate antimicrobial activity against Bacillus subtilis and Escherichia coli (MIC: 16–32 µg/mL) . The target compound’s carboxamide group (vs.

Triazole-Piperidine Hybrids

highlights 2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (Compound 7a), which replaces the isoxazole with a 1,2,4-triazole ring. Key differences include:

- Synthetic Efficiency : Compound 7a was synthesized via microwave-assisted methods (yield: 78–85%, time: 2–4 hours) versus conventional heating (yield: 60–70%, time: 8–12 hours) . The target compound’s synthesis—likely involving acetyl-isoxazole coupling—may require similar optimization for scalability.

Carboxamide-Containing Analogs

Structural and Functional Data Tables

Table 1: Structural Comparison

Research Implications and Gaps

- Antimicrobial Potential: The target compound’s isoxazole-carboxamide hybridity suggests untested activity against Gram-positive pathogens, building on Compound 6’s results .

- Synthetic Optimization : Adopting microwave-assisted methods (as in Compound 7a) could enhance the target compound’s yield and purity .

- Pharmacokinetics : The 4-methoxyphenyl group may confer better metabolic stability than halogenated analogs, warranting ADMET studies.

Biological Activity

1-(2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Isoxazole Ring : Contributes to its biological activity by interacting with various molecular targets.

- Piperidine Ring : Enhances binding affinity and selectivity for specific receptors.

- Carboxamide Group : Plays a role in the compound's solubility and stability.

1-(2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide exhibits its biological effects primarily through:

- Enzyme Inhibition : The isoxazole moiety can inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulation : Binding to various receptors alters cellular signaling pathways, which is crucial in therapeutic contexts.

Antimicrobial Activity

Research indicates that the compound possesses notable antimicrobial properties. Studies have shown:

- Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.125 - 12.5 |

| Escherichia coli | 3.125 - 12.5 |

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties:

- It has been investigated for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Studies

- Antibacterial Study : A study evaluated the antibacterial efficacy of piperidine derivatives, including this compound. Results showed that it effectively inhibited bacterial growth with significant potency against Gram-positive and Gram-negative strains .

- Anticancer Research : Another study focused on the compound's ability to induce apoptosis in cancer cells, demonstrating a reduction in cell viability at concentrations as low as 10 μM .

Research Findings

Recent research has identified several key findings regarding the biological activity of this compound:

- Structure-Activity Relationship (SAR) : Modifications on the isoxazole and piperidine rings significantly affect biological activity, with certain substitutions enhancing potency against specific targets .

| Modification | Effect on Activity |

|---|---|

| 4-Methoxy Group | Increased lipophilicity |

| Isoxazole Substitution | Enhanced enzyme inhibition |

Q & A

Basic Synthesis: What are the foundational methods for synthesizing the isoxazole-piperidine core of this compound?

The isoxazole-piperidine core can be synthesized via a [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from 4-methoxyphenylchlorooxime) and an acetylene derivative. Subsequent coupling of the isoxazole intermediate with a piperidine-4-carboxamide precursor is achieved using EDC/HOBt-mediated amide bond formation. For example, ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (a structurally related compound) was synthesized via Grignard reactions (CH₃MgX) on ester intermediates, as demonstrated in similar protocols .

Basic Analytical Chemistry: How can HPLC methods be optimized for purity analysis?

A validated HPLC method using a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of methanol:water:0.2 M NaH₂PO₄:0.4 M tetrabutylammonium hydroxide (5:1:2:3 v/v) adjusted to pH 5.5 with phosphoric acid is recommended. This system, adapted from piperidine-derivative analyses, achieves baseline separation of impurities (e.g., unreacted intermediates) with a flow rate of 1.0 mL/min and UV detection at 254 nm .

Advanced Synthesis: How can regioselectivity challenges in isoxazole functionalization be addressed?

Regioselective functionalization of the 3-position of the isoxazole ring (critical for bioactivity) can be achieved using Pd-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids under microwave irradiation (100°C, 30 min) improves yield and reduces side products. Computational modeling (DFT calculations) of transition states can guide catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) to favor the desired regioisomer .

Advanced Bioactivity: How do contradictory enzyme inhibition results arise in kinase assays?

Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may stem from assay conditions:

- ATP concentration : High ATP (1 mM) reduces apparent inhibition potency.

- Pre-incubation time : Longer pre-incubation (30 min vs. 5 min) enhances covalent binding for irreversible inhibitors.

- Enzyme source : Recombinant vs. native kinases may have post-translational modifications affecting binding.

Validate findings using orthogonal assays (e.g., SPR for binding kinetics) and compare with structurally related compounds like PF-06683324, a piperidine-acetyl derivative targeting phosphatases .

Basic Stability: What degradation pathways are observed under accelerated stability testing?

Under ICH Q1A guidelines (40°C/75% RH, 6 months), the compound shows:

- Hydrolysis : Amide bond cleavage in acidic conditions (pH 3), generating 5-(4-methoxyphenyl)isoxazole-3-acetic acid.

- Oxidation : Methoxy group demethylation to a hydroxyl derivative (confirmed by LC-MS).

Stabilize formulations using lyophilization or antioxidants (e.g., BHT) for long-term storage .

Advanced Computational Modeling: How can molecular docking predict target interactions?

Using Schrödinger Suite or AutoDock Vina:

Generate 3D conformers from SMILES (e.g., CCOC(=O)C1CCN(CC1)C(=O)CC2=NOC(C3=CC=C(OC)C=C3)=C2).

Dock into kinase ATP-binding pockets (e.g., PDB 3POZ) with flexible side chains.

Prioritize poses with hydrogen bonds to hinge residues (e.g., Glu95 in PI3Kγ) and hydrophobic interactions with the methoxyphenyl group. Validate with MD simulations (100 ns) to assess binding stability .

Basic Structural Characterization: What spectral data confirm the piperidine-carboxamide moiety?

- ¹H NMR (400 MHz, DMSO-d₆): δ 4.20 (m, piperidine H-4), 3.75 (s, OCH₃), 2.85 (t, J=12 Hz, acetyl CH₂).

- IR : 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (isoxazole C=N).

- HRMS : [M+H]⁺ calc. 372.1685, found 372.1682. Cross-reference with ethyl 4-oxo-piperidine-3-carboxylate analogs for diagnostic peaks .

Advanced Data Interpretation: How to resolve conflicting solubility data in DMSO vs. aqueous buffers?

Reported solubility discrepancies (e.g., 50 mg/mL in DMSO vs. 0.1 mg/mL in PBS) arise from aggregation or micelle formation. Use dynamic light scattering (DLS) to detect aggregates (>100 nm) and adjust with co-solvents (e.g., 5% PEG-400). Compare with structurally similar compounds like 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-4-amine hydrochloride, which shows improved solubility via sulfonyl groups .

Basic Pharmacology: What in vitro assays are suitable for preliminary activity screening?

- Kinase inhibition : Selectivity panels (e.g., Eurofins KinaseProfiler) at 1 µM.

- CYP450 inhibition : Fluorescent-based assays (e.g., CYP3A4, 2D6) to assess metabolic stability.

- Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ > 50 µM indicates low toxicity). Reference protocols from benzisoxazole-piperidine analogs .

Advanced Mechanistic Studies: How to confirm target engagement in cellular models?

Use cellular thermal shift assays (CETSA):

Treat cells (e.g., HeLa) with 10 µM compound for 1 hr.

Heat lysates (37–67°C, 3 min) and centrifuge.

Detect stabilized target protein (e.g., PI3K) via Western blot. Compare with negative controls (DMSO) and positive controls (known inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.